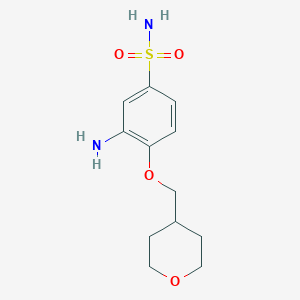
3-Amino-4-(tetrahydro-pyran-4-ylmethoxy)-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(tetrahydropyran-4-ylmethoxy)-benzenesulfonamide is a complex organic compound that features a sulfonamide group, an amino group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(tetrahydropyran-4-ylmethoxy)-benzenesulfonamide typically involves multiple steps. One common approach is to start with a benzene derivative, which undergoes sulfonation to introduce the sulfonamide group. The tetrahydropyran ring can be introduced through a Prins reaction, which involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst . The amino group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(tetrahydropyran-4-ylmethoxy)-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfonic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzenesulfonamide, while reduction of the sulfonamide group can produce sulfonic acids.
Scientific Research Applications
3-Amino-4-(tetrahydropyran-4-ylmethoxy)-benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate and in drug design.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-(tetrahydropyran-4-ylmethoxy)-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the amino group can form hydrogen bonds with active site residues. The tetrahydropyran ring provides additional stability and specificity to the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(methoxy)-benzenesulfonamide: Lacks the tetrahydropyran ring, making it less stable.
4-(tetrahydropyran-4-ylmethoxy)-benzenesulfonamide: Lacks the amino group, reducing its potential biological activity.
3-Amino-4-(tetrahydropyran-4-ylmethoxy)-benzoic acid: Contains a carboxylic acid group instead of a sulfonamide group, altering its chemical properties.
Uniqueness
3-Amino-4-(tetrahydropyran-4-ylmethoxy)-benzenesulfonamide is unique due to the presence of both the sulfonamide and tetrahydropyran groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H18N2O4S |
|---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
3-amino-4-(oxan-4-ylmethoxy)benzenesulfonamide |
InChI |
InChI=1S/C12H18N2O4S/c13-11-7-10(19(14,15)16)1-2-12(11)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8,13H2,(H2,14,15,16) |
InChI Key |
JCYAIEAVHQNPIK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















